Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate is an organic compound with a complex structure that includes an ethynyl group, a trifluoroethoxy group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol . This intermediate is then subjected to further reactions to introduce the ethynyl group and form the final benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The exact industrial methods can vary depending on the scale and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets. The ethynyl and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific effects, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(2,2,2-trifluoroethoxy)benzoate: Similar structure but lacks the ethynyl group.
Methyl 4-ethynyl-3-(2,2,2-trifluoroethoxy)benzoate: Similar structure with a different position of the ethynyl group.
Uniqueness
The combination of these functional groups in a single molecule provides distinct properties that can be leveraged in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C12H9F3O3 |
---|---|
Molekulargewicht |
258.19 g/mol |
IUPAC-Name |
methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate |
InChI |
InChI=1S/C12H9F3O3/c1-3-8-6-9(11(16)17-2)4-5-10(8)18-7-12(13,14)15/h1,4-6H,7H2,2H3 |
InChI-Schlüssel |
NJKRSZXRARCLKM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.